molecular formula C15H20N4O4 B13361785 1-(2-methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(2-methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B13361785
M. Wt: 320.34 g/mol
InChI Key: WXAMGBXNTNHFJR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Functional Group Modifications: The methoxyethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to amine derivatives.

    Substitution: The functional groups on the pyridine ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products:

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyridine and oxadiazole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the oxadiazole moiety.

    4,6-Dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methoxyethyl group.

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

1-(2-methoxyethyl)-4,6-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C15H20N4O4/c1-9-7-10(2)19(5-6-22-4)15(21)13(9)14(20)16-8-12-17-11(3)18-23-12/h7H,5-6,8H2,1-4H3,(H,16,20)

InChI Key

WXAMGBXNTNHFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCC2=NC(=NO2)C)C

Origin of Product

United States

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